molecular formula C18H21N3O3 B6542121 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058396-56-7

6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No. B6542121
CAS RN: 1058396-56-7
M. Wt: 327.4 g/mol
InChI Key: VWMATLFLMOKEOF-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (6-EPDE-3,4-DHP) is an organic compound belonging to the class of pyrimidines. It is a heterocyclic compound composed of a nitrogen-containing ring structure, and is derived from the amino acid pyrrolidine. 6-EPDE-3,4-DHP has been studied for its potential applications in medicinal chemistry and drug design.

Scientific Research Applications

6-EPDE-3,4-DHP has been studied for its potential applications in medicinal chemistry and drug design. It has been proposed as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 6-EPDE-3,4-DHP has been studied for its potential use in the treatment of Alzheimer’s disease, as well as other neurological disorders.

Mechanism of Action

6-EPDE-3,4-DHP has been proposed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of many physiological processes, including learning and memory. By inhibiting AChE, 6-EPDE-3,4-DHP can increase the levels of acetylcholine in the brain, which may lead to improved cognitive function.
Biochemical and Physiological Effects
In animal studies, 6-EPDE-3,4-DHP has been shown to improve cognitive function, particularly in the areas of learning and memory. Additionally, 6-EPDE-3,4-DHP has been found to reduce anxiety and improve mood. It has also been shown to reduce inflammation and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

The advantages of using 6-EPDE-3,4-DHP in laboratory experiments include its low cost and ease of synthesis. Additionally, 6-EPDE-3,4-DHP has been found to be non-toxic at low doses, making it safe to use in laboratory experiments. However, the limitations of using 6-EPDE-3,4-DHP in laboratory experiments include its relatively short half-life and its lack of specificity for AChE.

Future Directions

Future research on 6-EPDE-3,4-DHP could focus on the development of more specific inhibitors of AChE, as well as the development of more potent and longer-acting formulations. Additionally, further research could investigate the potential of 6-EPDE-3,4-DHP for the treatment of other neurological disorders, such as Parkinson’s disease and Huntington’s disease. Furthermore, further research could investigate the potential of 6-EPDE-3,4-DHP for the treatment of other diseases, such as cancer and inflammatory diseases. Finally, further research could investigate the potential of 6-EPDE-3,4-DHP as an adjuvant therapy for the treatment of various conditions, such as depression and anxiety.

Synthesis Methods

6-EPDE-3,4-DHP can be synthesized through a two-step process. The first step involves the reaction of 4-ethoxyphenylpyrrole and 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidine. The second step involves the reaction of the intermediate with a base, such as potassium carbonate, to form 6-EPDE-3,4-DHP.

properties

IUPAC Name

6-(4-ethoxyphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-15-7-5-14(6-8-15)16-11-17(22)21(13-19-16)12-18(23)20-9-3-4-10-20/h5-8,11,13H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMATLFLMOKEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxyphenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one

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